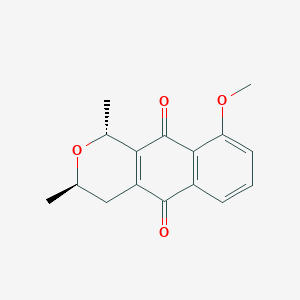

(-)-Isoeleutherin

Description

Structure

3D Structure

Properties

CAS No. |

478-37-5 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

IAJIIJBMBCZPSW-RKDXNWHRSA-N |

SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |

Synonyms |

isoeleutherin |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Isoeleutherin

Plant Sources and Biogeographical Considerations

The primary sources of (-)-isoeleutherin are plants belonging to the Iridaceae family, particularly within the Eleutherine genus. These plants are recognized for producing a variety of naphthoquinone derivatives, including (-)-isoeleutherin and its stereoisomer, eleutherin (B1217887).

Eleutherine Genus and Related Species

Eleutherine bulbosa, also known by its synonym Eleutherine americana, is a key species from which (-)-isoeleutherin is frequently isolated. researchgate.netmdpi.com This medicinal plant is native to tropical America but is now cultivated in various parts of the world, including Indonesia (specifically Kalimantan), South China, Thailand, and South Africa. researchgate.net The bulbs of E. bulbosa are the primary part of the plant utilized for the extraction of this compound. mdpi.comkau.in

Another significant source is Eleutherine plicata, a species widely used in Amazonian folk medicine. frontiersin.org Phytochemical studies have confirmed the presence of (-)-isoeleutherin as one of the main naphthoquinones in the bulbs of this plant. frontiersin.orgresearchgate.net Research indicates that (-)-isoeleutherin, along with eleutherin, can be considered chemical markers for E. plicata. researchgate.net

The table below summarizes the key plant sources for (-)-isoeleutherin.

| Genus | Species | Common Synonym | Primary Plant Part Used |

| Eleutherine | E. bulbosa | E. americana | Bulb |

| Eleutherine | E. plicata | - | Bulb |

Extraction and Fractionation Techniques

The isolation of (-)-isoeleutherin from its plant sources involves a multi-step process that begins with extraction using appropriate solvents, followed by fractionation and purification using various chromatographic techniques.

Solvent Extraction Methodologies

The initial step in isolating (-)-isoeleutherin involves extracting the raw plant material, typically the dried and powdered bulbs, with a suitable solvent. The choice of solvent is crucial for efficiently extracting the target compound.

Dichloromethane (B109758) has been effectively used to prepare extracts from the underground parts of Eleutherine bulbosa. kau.inbioline.org.br This solvent has proven successful in yielding extracts with a high concentration of quinonoid compounds, including (-)-isoeleutherin. bioline.org.br

Ethanol (B145695) is another commonly employed solvent. Maceration of the dried, powdered bulbs of Eleutherine plicata in ethanol yields a crude extract from which (-)-isoeleutherin can be subsequently isolated. frontiersin.orgresearchgate.net Studies have also utilized 96% ethanol for the extraction of E. bulbosa, noting that it can be more effective than water in extracting certain bioactive components. japsonline.com A mixture of ethanol and propylene (B89431) glycol has also been reported to enhance the extraction of bioactive compounds from E. bulbosa bulbs. mdpi.com

The table below outlines the solvents used for the extraction of (-)-isoeleutherin.

| Plant Species | Solvent(s) | Extraction Method |

| Eleutherine bulbosa | Dichloromethane | Maceration |

| Eleutherine plicata | Ethanol | Maceration |

| Eleutherine bulbosa | 96% Ethanol | Ultrasound-Assisted Extraction |

| Eleutherine bulbosa | Ethanol and Propylene Glycol | Ultrasonication |

| Eleutherine americana | Petroleum Ether | - |

Chromatographic Separation Protocols

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must be fractionated and purified. Chromatography is the cornerstone of this process.

Column chromatography is a fundamental technique used for the separation of compounds from the crude extract. The extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase consisting of a solvent or a mixture of solvents. bioline.org.brnih.gov

In one method, a crude dichloromethane extract of E. bulbosa was fractionated on a silica gel column using a gradient of hexane (B92381) and ethyl acetate (B1210297). bioline.org.br Similarly, the ethanolic extract of E. plicata has been subjected to fractionation on an open chromatographic column with silica gel, using solvents of increasing polarity such as hexane, dichloromethane, ethyl acetate, and methanol (B129727). frontiersin.orgnih.gov The dichloromethane fraction, which is rich in naphthoquinones, is often collected for further purification to isolate (-)-isoeleutherin. frontiersin.orgnih.gov

Thin Layer Chromatography (TLC) is an essential tool for both monitoring the progress of the column chromatography fractionation and for the final purification steps. researchgate.net The presence of naphthoquinones in fractions can be detected using TLC. mdpi.com

In some protocols, preparative TLC is used to isolate compounds from the fractions obtained through column chromatography. frontiersin.orgmdpi.com For instance, the dichloromethane fraction from an E. plicata extract was further fractionated using preparative TLC, which resulted in the isolation of (-)-isoeleutherin. mdpi.com The separation on the TLC plate is visualized under UV light, and the distinct spots corresponding to different compounds can be scraped off and the compound extracted. frontiersin.orgresearchgate.net A mobile phase system of chloroform (B151607) and methanol (12:1) has been used for the TLC analysis of ethanolic extracts of Eleutherine bulbosa. researchgate.net

Chemical Synthesis and Derivatization Strategies for Isoeleutherin

Total Synthesis Approaches

Total synthesis provides a means to confirm the structure of a natural product and allows for the production of quantities of the compound for further study when isolation from natural sources is inefficient.

The synthesis of pyranonaphthoquinones as a racemic mixture (containing equal amounts of both enantiomers, denoted as ±) often represents the initial approach to a target molecule. A notable strategy for preparing (±)-Eleutherin and (±)-Isoeleutherin involves the intramolecular cyclization of a key intermediate, 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. rsc.orgrsc.org This precursor is itself obtained through a Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) using allyltrimethylstannane. rsc.orgrsc.org

Another method describes a one-pot preparation of 1H-naphtho[2,3-c]pyran-5,10-diones, which serves as a concise total synthesis of (±)-Eleutherin and (±)-Isoeleutherin. acs.org Biomimetic approaches have also been explored, mimicking the proposed natural biosynthetic pathways. core.ac.uk These strategies highlight the versatility of synthetic organic chemistry in constructing the core naphthopyran structure of Isoeleutherin (B2560962). Syntheses of related racemic pyranonaphthoquinone antibiotics, such as (±)-nanaomycin A, have also provided valuable insights and methodologies applicable to the synthesis of (±)-Isoeleutherin. tandfonline.com

Producing a single enantiomer, such as the naturally occurring (-)-Isoeleutherin, requires more sophisticated enantioselective or stereoselective methods. One successful strategy involves a Dötz benzannulation and an oxa-Pictet–Spengler cyclization as the key steps to stereoselectively synthesize (+)-Eleutherin, the enantiomer of the natural product. researchgate.net Such strategies can often be adapted to produce the desired enantiomer by selecting the appropriate chiral starting materials or catalysts.

The enantioselective synthesis of related structures, like isochromanes, provides a foundation for building the chiral pyran ring of Isoeleutherin. core.ac.uk For instance, the separation of enantiomers can be achieved using enzymatic methods, where a lipase (B570770) enzyme stereospecifically acts on a racemic mixture, allowing for the separation of the two enantiomers. core.ac.uk The synthesis of enantiopure 1,3-dimethylpyranonaphthoquinones has also been reported, demonstrating methodologies that establish the required stereocenters with high fidelity. scilit.comresearchgate.net These approaches are critical for obtaining the specific, biologically active (-)-Isoeleutherin for pharmacological studies.

Racemic Synthesis Pathways

Semi-Synthesis and Analog Generation

Semi-synthesis begins with the natural product, in this case, (-)-Isoeleutherin, and modifies its structure to create new compounds, or analogs. This approach is invaluable for exploring structure-activity relationships (SAR) and developing molecules with improved properties. nih.govnih.gov

Structural modification of (-)-Isoeleutherin is a key strategy for generating analogs with potentially enhanced or different biological activities, or for reducing undesirable properties like toxicity. nih.gov By using (-)-Isoeleutherin as a starting molecule, researchers can search databases for structurally similar compounds or purposefully design modifications to probe biological interactions. nih.govresearchgate.net

For example, in silico studies have been conducted on a series of Isoeleutherin analogs to predict their pharmacokinetic and toxicity profiles. nih.govresearchgate.net These computational assessments help select the most promising candidates for synthesis and biological testing. Through this approach, analogs with potentially lower mutagenic potential, such as a compound designated CP13, have been identified. researchgate.netresearchgate.netresearchgate.net Simultaneously, other analogs, like CP17, have been highlighted as potentially more potent leishmanicidal agents than the parent compound. nih.gov These studies demonstrate that targeted structural changes to the Isoeleutherin scaffold can lead to new prototype compounds for drug development. researchgate.net

| Analog ID | Observed/Predicted Property | Research Utility | Reference |

|---|---|---|---|

| CP13 | Lower mutagenic potential compared to parent compound. | Prototype for developing new molecules with reduced toxicity. | researchgate.netresearchgate.netresearchgate.net |

| CP14 | Selected as a compound free of toxicological risks in silico. | Candidate for further molecular docking and biological studies. | nih.govresearchgate.net |

| CP17 | Predicted to be a more promising leishmanicidal agent. | Prototype for developing new antileishmanial therapies. | nih.gov |

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a specific analytical method or for probing biological interactions. numberanalytics.com This technique is crucial for enhancing the detectability of molecules in complex mixtures and for systematically studying structure-activity relationships (SAR). numberanalytics.commdpi.com

For analytical purposes, derivatization can improve a molecule's volatility for gas chromatography (GC) or enhance its ionization efficiency for mass spectrometry (MS). numberanalytics.com For SAR studies, a series of derivatives with systematically varied functional groups can be synthesized to determine which parts of the molecule are essential for its biological activity.

The success of derivatization hinges on the careful selection of reagents and the optimization of reaction conditions. numberanalytics.comprismbiolab.com The choice of reagent depends on the functional group present in the target molecule. For precursors or analogs of (-)-Isoeleutherin that may contain hydroxyl or amine groups, a variety of derivatizing agents are available. scirp.orgddtjournal.com

Reagent Selection:

Silylating Reagents (e.g., BSTFA): These reagents react with active hydrogens, such as those in hydroxyl groups, to form volatile trimethylsilyl (B98337) (TMS) ethers, which are ideal for GC-MS analysis. greyhoundchrom.com

Acylating Reagents: These introduce an acyl group and are used to improve chromatographic behavior and mass spectrometric detection.

Chiral Derivatizing Agents (e.g., (–)-(1R)-menthyl chloroformate): These optically pure reagents react with a racemic mixture to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral chromatography column, allowing for the determination of the enantiomeric composition of the original sample. scirp.org

Ionization Enhancing Reagents (e.g., Dansyl chloride, DMIS): For liquid chromatography-mass spectrometry (LC-MS), reagents that introduce a permanently charged or easily ionizable group can dramatically increase detection sensitivity. ddtjournal.comresearchgate.net

Reaction Optimization: To ensure the derivatization reaction is complete and reproducible, several parameters must be optimized. Incomplete reactions can lead to inaccurate quantification and the appearance of multiple peaks for a single analyte. greyhoundchrom.com Key variables to optimize include:

Temperature: Reactions may require heating to proceed to completion. greyhoundchrom.com

Time: The reaction must be allowed to run long enough for all the analyte to be derivatized. greyhoundchrom.com

Reagent Concentration: The derivatizing reagent is typically added in excess to drive the reaction to completion. greyhoundchrom.com

Solvent and Catalyst: The choice of solvent and the potential need for a catalyst (e.g., a base like triethylamine) are critical for an efficient reaction. scirp.org

The process often involves a systematic approach, such as a Design of Experiments (DoE), to efficiently find the optimal conditions that provide the highest yield of the desired derivative. prismbiolab.comnih.gov

| Reagent Class | Example Reagent | Target Functional Group | Analytical Enhancement | Reference |

|---|---|---|---|---|

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyls, Carboxylic Acids, Amines | Increases volatility and thermal stability for GC analysis. | greyhoundchrom.com |

| Chiral Derivatizing Agents | (–)-(1R)-Menthyl chloroformate | Amines, Alcohols | Forms diastereomers to allow enantiomeric separation on achiral columns. | scirp.org |

| Fluorescent/Ionization Tags | Dansyl chloride | Phenols, Amines | Improves detection in HPLC (fluorescence) and LC-MS (ionization). | ddtjournal.com |

| Ionization Tags for MS | DMIS (1,2-dimethylimidazole-5-sulfonyl chloride) | Phenolic Hydroxyls | Enhances ionization efficiency and specificity in LC-MS/MS. | researchgate.net |

Derivatization Techniques for Analytical Enhancement and SAR Probing

Synthetic Routes to Related Naphthoquinones

The synthesis of pyranonaphthoquinones, a class of natural products to which (-)-Isoeleutherin belongs, has been a significant area of focus for synthetic chemists. The structural complexity and stereochemical challenges of these molecules have led to the development of numerous innovative synthetic strategies. These routes often target not only eleutherin (B1217887) and isoeleutherin but also structurally related, biologically active compounds such as kalafungin (B1673277), nanaomycin (B8674348) A, and frenolicin (B1242855) B. An intriguing aspect of this class is the existence of enantiomeric pairs, like (+)-kalafungin and (-)-nanaomycin D, which share the same relative stereochemistry but differ in their absolute configuration. thieme-connect.com

Early approaches frequently resulted in racemic mixtures, which then required resolution. For instance, one of the pioneering syntheses of (±)-eleutherin and (±)-isoeleutherin involved the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane. rsc.orgrsc.org This step yielded 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone, which then underwent intramolecular cyclization to form the racemic products. rsc.orgrsc.org Similarly, racemic kalafungin and nanaomycin A were synthesized via strategies that often relied on acid-catalyzed epimerization to establish the desired thermodynamically more stable trans stereochemistry at the pyran ring junction. mdpi.com

More recent and advanced synthetic designs have emphasized enantioselectivity, aiming to control the absolute stereochemistry from the outset. These methods employ a variety of sophisticated chemical transformations.

Key Synthetic Strategies:

Diels-Alder Reactions: Cycloaddition reactions are a powerful tool for constructing the naphthoquinone core. A highly regioselective Diels-Alder reaction was the key step in the direct total syntheses of frenolicin B and racemic kalafungin. iastate.edu This approach offers excellent control over the substitution pattern of the quinone ring. iastate.edu In other enantioselective variations, a chiral auxiliary, such as a pantolactone, can be attached to the naphthoquinone dienophile to induce facial selectivity during the cycloaddition. arkat-usa.org

Annulation Strategies: Phthalide (B148349) annulation represents another effective method for building the quinone system. The synthesis of deoxyfrenolicin (B167470) and nanaomycin A utilized a key phthalide annulation to produce the necessary naphthoquinone intermediate. iastate.edu This was followed by a tandem Diels-Alder/retro-Claisen reaction to construct the carbon skeleton. iastate.edu

Oxa-Pictet-Spengler Cyclization: This reaction is a cornerstone for constructing the dihydropyran ring system found in these molecules. A concise and improved stereoselective synthesis of (+)-eleutherin was achieved using a Dötz benzannulation followed by an oxa-Pictet-Spengler cyclization as the key steps, affording the target in six steps. researchgate.net This strategy has also been successfully applied in the synthesis of (+)-kalafungin and (-)-nanaomycin D, where enantiocontrol was established via asymmetric dihydroxylation of a β,γ-unsaturated ester, and the subsequent oxa-Pictet-Spengler cyclization formed the pyran ring. thieme-connect.comresearchgate.net

Biomimetic Approaches: Inspired by proposed biosynthetic pathways, biomimetic syntheses aim to mimic nature's strategy. core.ac.uk These routes often involve pericyclic reactions as key steps. nih.govacs.org For example, the synthesis of (+)-ventiloquinone L, a monomeric pyranonaphthoquinone, was accomplished enantioselectively, although subsequent biomimetic homodimerization to form the natural product cardinalin 3 proved challenging. nih.govrsc.org

Modern Catalytic Methods: The evolution of catalysis has provided new avenues for these syntheses. Rhodium-catalyzed intramolecular cyclization of a diazonaphthoquinone was a pivotal step in the first total synthesis of eleuthoside A, for which eleutherol (B1195583) (a related naphthopyran) is a precursor. nii.ac.jp This demonstrates the utility of metal-catalyzed C-H insertion reactions in forming the heterocyclic ring. nii.ac.jp

The table below summarizes several key findings from various synthetic campaigns toward these related naphthoquinones.

| Target Compound(s) | Key Reaction(s) | Starting Materials / Key Intermediates | Key Reagents/Conditions | Overall Yield / Key Step Yield | Reference |

| (±)-Eleutherin, (±)-Isoeleutherin | Lewis Acid-mediated Allylation, Intramolecular Cyclization | 2-Acetyl-8-methoxy-1,4-naphthoquinone, Allyltrimethylstannane | BF₃·OEt₂ | Not specified | rsc.org |

| (±)-Kalafungin | Diels-Alder Reaction | Diol 10, 1-[(trimethylsilyl)oxy]-1,3-butadiene | AgO, Diels-Alder conditions | 5 steps from diol 10 | iastate.edu |

| Nanaomycin A, Deoxyfrenolicin | Phthalide Annulation, Diels-Alder/retro-Claisen Reaction | Cyanophthalide 6, Methyl vinyl ketone | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 7a from 6: 58% | iastate.edu |

| (+)-Kalafungin, (-)-Nanaomycin D | Asymmetric Dihydroxylation, Oxa-Pictet-Spengler Cyclization | 1,5-Naphthalenediol | Sharpless asymmetric dihydroxylation, H₂SO₄ (epimerization) | 11 steps | thieme-connect.comresearchgate.net |

| (+)-Eleutherin, (+)-Allo-eleutherin | Dötz Benzannulation, Oxa-Pictet-Spengler Cyclization | Fischer carbene, Alkyne from D-glucono-δ-lactone | Cr(CO)₅, TFA | 6 steps, 18% (Eleutherin) | researchgate.net |

| Cyclopentannulated Kalafungin Analogue | Asymmetric Diels-Alder, Oxidative Rearrangement | Naphthoquinone with pantolactone auxiliary, Cyclopentadiene | SnCl₄, Ag₂O, HNO₃ | 96% e.e. | arkat-usa.org |

| Eleuthoside A | Rh-catalyzed Intramolecular C-H Cyclization | Diazonaphthoquinone | Rh₂(OAc)₄ | 9 steps to (±)-eleutherol | nii.ac.jp |

Biosynthetic Pathways and Precursor Studies of Isoeleutherin

Retrosynthetic Analysis and Key Strategies

Several synthetic approaches have been developed for the construction of the pyranonaphthoquinone skeleton of eleutherin (B1217887) and isoeleutherin (B2560962). One notable strategy involves the intramolecular cyclization of a 2-acetyl-3-allyl-naphthoquinone derivative to form the pyran ring. rsc.org Another approach utilizes a Nef reaction as a key step in the synthetic sequence. researchgate.net

Notable Total Synthesis Campaigns

A synthesis of (±)-eleutherin and (±)-isoeleutherin was accomplished through the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) with allyltrimethylstannane, followed by intramolecular cyclization. rsc.org This method provides a direct route to the racemic mixture of these natural products. The synthesis of demethoxy analogues has also been reported, starting from 4-methoxy-1-naphthol (B1194100) and involving key steps like Claisen rearrangement and oxymercuration-demercuration reactions. researchgate.net

Biological Activities of (-)-Isoeleutherin

(-)-Isoeleutherin has demonstrated a range of interesting biological activities in preclinical studies.

Antimicrobial and Antifungal Effects

(-)-Isoeleutherin has shown activity against various microorganisms. It has been reported to possess antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.comscilit.com Studies have also indicated its potential as an antifungal agent, showing activity against the phytopathogenic fungus Cladosporium sphaerospermum. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of (-)-Isoeleutherin has been investigated. One study found that it can suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide-stimulated macrophage cells. nih.gov This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression through the regulation of the NF-κB signaling pathway. nih.gov

Antiparasitic Activity

(-)-Isoeleutherin has been evaluated for its activity against several parasites. It has shown in vitro activity against the malaria parasite, Plasmodium falciparum. researchgate.net Additionally, studies suggest its potential as a trypanocidal and anti-leishmanial agent. frontiersin.orgnih.gov The proposed mechanism for its antimalarial action involves the inhibition of enzymes in the parasite's mitochondria, similar to the action of the drug atovaquone. mdpi.com

Immunomodulatory Effects

Research has indicated that (-)-Isoeleutherin can modulate immune responses. It has been shown to selectively stimulate the production of interferon-gamma (IFN-γ) by enhancing the transcription of the T-bet gene, thereby promoting a Th1-mediated immune response. nih.govresearchgate.net This activity suggests its potential for applications where a Th1-biased immune response is beneficial.

Cytotoxic and Anticancer Potential

The cytotoxic effects of (-)-Isoeleutherin against various cancer cell lines have been reported. nih.govresearchgate.net Like many naphthoquinones, its mechanism of action is thought to involve the induction of oxidative stress and apoptosis. researchgate.netresearchgate.net Some studies have suggested that it can stabilize the topoisomerase II-DNA complex, which can lead to DNA damage and cell death. mdpi.commdpi.com However, it is important to note that some studies have also investigated its genotoxic potential. nih.govresearchgate.net

| Biological Activity | Organism/Cell Line | Key Findings |

| Antimicrobial | Staphylococcus aureus | Inhibitory activity observed. mdpi.comscilit.com |

| Antifungal | Cladosporium sphaerospermum | Showed strong antifungal activity. nih.gov |

| Anti-inflammatory | Macrophage cells | Suppressed nitric oxide production. nih.gov |

| Antiparasitic | Plasmodium falciparum | Demonstrated in vitro antimalarial activity. researchgate.net |

| Immunomodulatory | T helper cells | Stimulated IFN-γ production. nih.govresearchgate.net |

| Cytotoxic | Various cancer cell lines | Exhibited cytotoxic effects. nih.govresearchgate.net |

Biological Activity Mechanisms and Cellular Interactions of Isoeleutherin

Antimicrobial Action Mechanisms (In vitro studies)

(-)-Isoeleutherin, a naphthoquinone, has demonstrated notable antimicrobial properties in various in vitro investigations. scilit.com Its mechanisms of action are multifaceted, involving the inhibition of essential bacterial processes, specific enzymatic interactions, and the induction of cellular stress.

In vitro studies have established that (-)-Isoeleutherin can inhibit the growth of certain bacteria, particularly Gram-positive strains like Staphylococcus aureus. mdpi.com Research indicates that the compound acts as a bacteriostatic agent, meaning it inhibits bacterial growth and reproduction rather than killing the bacteria outright. mdpi.com For instance, in one study, the minimum bactericidal concentration (MBC) for a fraction containing isoeleutherin (B2560962) was found to be greater than 1000 μg/mL against S. aureus, suggesting the substance primarily prevents bacterial proliferation. mdpi.com The minimum inhibitory concentration (MIC) of a fraction rich in isoeleutherin was determined to be 250 μg/mL against S. aureus. mdpi.com

The efficacy of (-)-Isoeleutherin is concentration-dependent and varies between bacterial species. mdpi.com It has shown significantly greater inhibitory potential against the Gram-positive S. aureus compared to the Gram-negative Escherichia coli. mdpi.comnih.gov This difference in susceptibility is likely due to the structural variations in the bacterial cell walls. mdpi.com The more complex outer membrane of Gram-negative bacteria like E. coli acts as an additional barrier, impeding the entry of antimicrobial compounds. mdpi.com

Table 1: In Vitro Bacterial Inhibition by (-)-Isoeleutherin

| Bacterium | Concentration (µg/mL) | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | 250 | Minimum Inhibitory Concentration (MIC) for an isoeleutherin-containing fraction | mdpi.com |

| >1000 | Minimum Bactericidal Concentration (MBC) for an isoeleutherin-containing fraction | mdpi.com | |

| Escherichia coli | - | Lower inhibitory potential compared to S. aureus | mdpi.comnih.gov |

A primary mechanism underlying the antimicrobial activity of (-)-Isoeleutherin is its specific interaction with essential bacterial enzymes. scilit.comnih.gov Molecular docking studies have identified monomeric methionine aminopeptidase (B13392206) (MetAP) as a key target for (-)-Isoeleutherin in S. aureus. mdpi.comnih.govresearchgate.net MetAP is a crucial enzyme involved in protein maturation. mdpi.com By inhibiting MetAP, (-)-Isoeleutherin disrupts the proper folding and function of newly synthesized proteins. mdpi.com This interference leads to an accumulation of misfolded and dysfunctional proteins, ultimately slowing down bacterial growth. mdpi.com The specific interaction with MetAP suggests a high degree of specificity and affinity in its mechanism of action. scilit.comresearcher.life

The structural integrity of the bacterial cell is crucial for its survival, primarily maintained by the cell wall. nih.gov While direct disruption of the cell membrane is a known mechanism for some antimicrobial compounds, the primary action of (-)-Isoeleutherin appears more targeted towards intracellular processes. scispace.commedchemexpress.com However, the efficacy of (-)-Isoeleutherin is influenced by the cellular envelope's structure. mdpi.com The compound's limited activity against Gram-negative bacteria such as E. coli is attributed to the complex outer membrane which restricts its entry. scilit.commdpi.com This suggests that while not its primary mode of action, overcoming the bacterial cell envelope is a critical step for its antimicrobial effects. Some related compounds, like alkaloids, are known to disrupt the cell wall by interfering with the formation of peptidoglycan components. mdpi.com

Disruption of Microbial Cellular Integrity and Processes

Antiparasitic Activity Mechanisms (Pre-clinical studies)

Pre-clinical research, particularly in silico modeling, has pointed towards the potential of (-)-Isoeleutherin as an antiparasitic agent, with a focus on the malaria parasite, Plasmodium falciparum.

The antimalarial activity of (-)-Isoeleutherin is thought to stem from its ability to interfere with critical metabolic and cellular processes within the parasite. researchgate.net Plasmodium falciparum is heavily dependent on glycolysis for energy production, making its enzymes potential drug targets. plos.org In silico studies suggest that naphthoquinones like (-)-Isoeleutherin can inhibit enzymes involved in the biosynthesis of nucleic acids and energy metabolism in P. falciparum. researchgate.net

Furthermore, molecular docking has shown that these compounds can interact with highly conserved residues in the binding cavity of the cytochrome bc1 complex, a vital protein in the parasite's mitochondrial electron transport chain. researchgate.net Inhibition of this complex disrupts the parasite's energy production. researchgate.net In addition to enzymatic inhibition, the induction of oxidative stress is another proposed mechanism for its antimalarial action. researchgate.net The ability to target multiple pathways, including energy metabolism and inducing oxidative stress, makes (-)-Isoeleutherin a compound of interest in the development of new antimalarial therapies. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Isoeleutherin |

| Benzylpenicillin |

| Eleutherin (B1217887) |

| Eleutherol (B1195583) |

| Ketoheterocycle 618 |

| Pentamidine |

| Actinonin |

| Atorvastatin |

| Chloroquine |

| Itraconazole |

Antimalarial Effects (e.g., against Plasmodium falciparum)

Modulation of Cytochrome bc1 Complex

(-)-Isoeleutherin has been identified as a modulator of the mitochondrial cytochrome bc1 complex, also known as Complex III. This complex is a critical component of the electron transport chain, responsible for generating a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. patsnap.comproteopedia.org The cytochrome bc1 complex consists of three main catalytic subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). proteopedia.orgresearchgate.net

Research based on molecular docking studies has shown that isoeleutherin can interact with highly conserved amino acid residues within the binding cavity of the cytochrome bc1 complex. researchgate.netresearchgate.net This interaction is thought to interfere with the complex's normal function of transferring electrons from ubiquinol (B23937) to cytochrome c. patsnap.com The mechanism is considered similar to that of the well-known antimalarial drug atovaquone, which also targets the cytochrome bc1 complex. researchgate.net By disrupting the electron flow, isoeleutherin can impair mitochondrial respiration and energy production, a mechanism that underlies its activity against certain parasites. patsnap.comresearchgate.net

Anti-leishmanial Effects (e.g., against Leishmania amazonensis)

(-)-Isoeleutherin has demonstrated notable anti-leishmanial activity, particularly against Leishmania amazonensis, a protozoan parasite responsible for cutaneous leishmaniasis. nih.govmdpi.com In vitro studies have confirmed its efficacy against different life stages of the parasite. While extracts and fractions of its source plant, Eleutherine plicata, were not highly active, the isolated compound (-)-Isoeleutherin showed significant activity against the promastigote form of the parasite, with a reported half-maximal inhibitory concentration (IC50) of 25 μg/mL. nih.govfrontiersin.orgnih.gov Further investigations have also evaluated its effects on the intracellular amastigote forms, which reside within host macrophages. nih.govmdpi.com

The search for effective and less toxic treatments for leishmaniasis is a global health priority, and natural compounds like (-)-Isoeleutherin are considered promising candidates for further development. frontiersin.orgnih.gov

A key mechanism behind the anti-leishmanial effect of (-)-Isoeleutherin involves its interaction with Trypanothione Reductase (TR), an essential enzyme for the parasite's survival. frontiersin.orgnih.gov TR is a flavoenzyme unique to trypanosomatids, including Leishmania, and it plays a crucial role in the parasite's antioxidant defense system by maintaining the reduced state of trypanothione. frontiersin.org This system protects the parasite from oxidative stress generated by host immune cells.

Because TR is absent in mammals, it represents an ideal target for selective anti-leishmanial drugs. frontiersin.org In silico studies, including molecular docking and molecular dynamics simulations, have been conducted to explore the interaction between (-)-Isoeleutherin and TR. frontiersin.orgnih.gov These computational models predict that (-)-Isoeleutherin can bind within the active site of the TR enzyme, demonstrating stability and favorable interactions that could lead to its inhibition. frontiersin.orgnih.gov This inhibition disrupts the parasite's ability to manage oxidative stress, ultimately leading to its death. frontiersin.org

Antitumor/Anticancer Mechanistic Investigations (In vitro/Pre-clinical cell line studies)

(-)-Isoeleutherin has been investigated for its potential as an anticancer agent, with studies indicating that its mechanisms of action involve the induction of programmed cell death, or apoptosis. niscpr.res.inresearchgate.netresearchgate.net Research using various cancer cell lines has shown that extracts containing isoeleutherin can reduce cell viability in a concentration-dependent manner. niscpr.res.in The primary mode of this cytotoxic effect has been identified as the initiation of apoptotic pathways, making it a subject of interest for developing new cancer therapeutics that can overcome resistance to existing treatments. niscpr.res.inresearchgate.netnih.gov

Apoptosis is a tightly regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. frontiersin.orgaging-us.com The ability to trigger this process is a hallmark of many effective anticancer therapies. mdpi.com Studies have shown that (-)-Isoeleutherin and plant extracts containing it can induce apoptosis in cancer cells, such as the human tongue squamous cell carcinoma cell line (HSC-3). niscpr.res.in This induction is a key component of its genotoxic and cytotoxic activity against tumor cells. researchgate.netresearchgate.net The progression of cancer often involves the evasion of apoptosis; therefore, compounds that can reactivate these cell death pathways are valuable therapeutic candidates. nih.gov

The process of apoptosis is controlled by a delicate balance between pro-apoptotic and anti-apoptotic proteins, primarily belonging to the Bcl-2 family. numberanalytics.com Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) prevent cell death, while pro-apoptotic proteins (e.g., Bax, Bak) promote it by permeabilizing the mitochondrial outer membrane, a critical event in the intrinsic apoptotic pathway. frontiersin.orgnumberanalytics.com

The induction of apoptosis by (-)-Isoeleutherin inherently involves the modulation of these regulatory proteins. By triggering apoptosis, the compound shifts the balance in favor of the pro-apoptotic members. numberanalytics.com This disruption leads to the release of mitochondrial factors like cytochrome c, which in turn activates the caspase cascade and executes cell death. mdpi.comnumberanalytics.com While specific interactions between (-)-Isoeleutherin and individual Bcl-2 family proteins require further detailed investigation, its established role as an apoptosis inducer confirms its function in modulating these critical regulatory pathways. niscpr.res.in

Caspases are a family of protease enzymes that act as the executioners of apoptosis. nih.govmdpi.com They are present in the cell as inactive zymogens and are activated in a hierarchical cascade. nih.gov Initiator caspases, such as Caspase-8 and Caspase-9, are activated first and are responsible for activating the downstream effector caspases (e.g., Caspase-3), which then dismantle the cell. mdpi.com

Molecular docking studies have specifically implicated (-)-Isoeleutherin in the activation of Caspase-8. niscpr.res.in Caspase-8 is the key initiator caspase in the extrinsic (death receptor-mediated) apoptotic pathway. aging-us.comnih.gov Its activation typically occurs when death receptors on the cell surface are engaged, leading to the recruitment and dimerization of pro-caspase-8 molecules. nih.gov The prediction that (-)-Isoeleutherin activates Caspase-8 suggests it may trigger or sensitize cancer cells to the extrinsic apoptotic pathway, initiating the proteolytic cascade that culminates in cell death. niscpr.res.innih.gov

Data Tables

Table 1: Summary of Investigated Biological Activities of (-)-Isoeleutherin

| Biological Activity | Target/Mechanism | Organism/Cell Line | Key Finding | Source(s) |

|---|---|---|---|---|

| Anti-leishmanial | Trypanothione Reductase (TR) | Leishmania amazonensis | Active against promastigotes (IC50 = 25 μg/mL); in silico models show stable interaction with TR. | frontiersin.orgnih.gov |

| Anti-parasitic | Cytochrome bc1 Complex | Mitochondria | Interacts with the binding cavity of the complex, similar to atovaquone, disrupting electron transport. | researchgate.netresearchgate.net |

| Anticancer | Apoptosis Induction via Caspase-8 | Human Tongue Cancer (HSC-3) | Molecular docking predicts activation of initiator Caspase-8 to induce apoptosis. | niscpr.res.in |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (-)-Isoeleutherin |

| Atovaquone |

| Bak |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Cytochrome c |

| Eleutherin |

| Eleutherinol |

Modulation of Apoptotic Regulatory Proteins

Interaction with DNA and Topoisomerase Enzymes

Research indicates that (-)-isoeleutherin interacts with DNA and topoisomerase enzymes, particularly Topoisomerase II. researchgate.netmdpi.commdpi.com In silico studies have shown that (-)-isoeleutherin has the ability to stabilize the DNA-topoisomerase II complex. researchgate.net This stabilization is a critical aspect of its mechanism, as the inhibition of topoisomerase II can block cell division and lead to programmed cell death, or apoptosis. researchgate.net Molecular docking and dynamics studies have demonstrated that (-)-isoeleutherin can form a stable complex with Topoisomerase II. researchgate.net

The interaction of (-)-isoeleutherin with the active site of Topoisomerase II has been a subject of molecular docking studies. These studies suggest that structural modifications to (-)-isoeleutherin can influence its affinity for the enzyme. mdpi.comfrontiersin.org For instance, certain analogues of (-)-isoeleutherin have shown an increased number of hydrogen bond interactions with amino acid residues in the active site of Topoisomerase II, suggesting a higher affinity. mdpi.comfrontiersin.org One study identified a hydrogen bond between (-)-isoeleutherin and the amino acid residue Ile141 within the enzyme's active site. mdpi.com The stabilization of the topoisomerase complex is a key finding in understanding the compound's biological effects. mdpi.comfrontiersin.orgnih.govnih.gov

| Feature | Description | Source |

| Target Enzyme | Topoisomerase II | researchgate.netmdpi.commdpi.com |

| Mechanism | Stabilization of the DNA-Topoisomerase II complex | researchgate.net |

| Cellular Outcome | Inhibition of cell division, induction of apoptosis | researchgate.net |

| Molecular Interaction | Forms a stable complex with Topoisomerase II | researchgate.net |

| Key Amino Acid Interaction | Hydrogen bond with Ile141 | mdpi.com |

Interference with Cellular Signaling Pathways

(-)-Isoeleutherin has been shown to interfere with cellular signaling pathways, notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov Studies have demonstrated that (-)-isoeleutherin can inhibit the activation of NF-κB. nih.gov This inhibition is significant as NF-κB is a key transcription factor involved in inflammatory responses. nih.govnih.gov

The anti-inflammatory effects of (-)-isoeleutherin are linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) by regulating NF-κB activity. nih.gov In macrophages stimulated with lipopolysaccharide (LPS), (-)-isoeleutherin was found to inhibit the transcriptional activity of NF-κB in a dose-dependent manner. nih.govmdpi.com This suggests that the compound's anti-inflammatory properties may be mediated, at least in part, through the downregulation of NF-κB activity. nih.govnih.gov Furthermore, research on related compounds from Eleutherine americana suggests a potential for secondary metabolites to suppress β-catenin, which could in turn lead to decreased NF-κB expression. rjptonline.org

Inhibition of Transcription Factors

The inhibitory action of (-)-isoeleutherin extends to transcription factors beyond NF-κB. Its cytotoxic potential has been associated with the inhibition of various transcription factors. mdpi.com Research on the extract of Eleutherine bulbosa, which contains (-)-isoeleutherin, has indicated an ability to inhibit the Wnt/β-catenin pathway in colon cancer cells. niscpr.res.in This pathway is crucial in regulating cancer cell migration. niscpr.res.in

The compound's ability to modulate transcription factors is a key aspect of its biological activity. For example, the regulation of the T-bet gene transcription is central to its immunomodulatory effects on T helper cells. frontiersin.orgjournalijdr.comresearchgate.netresearchgate.net

Anti-inflammatory Mechanistic Insights

The anti-inflammatory properties of (-)-isoeleutherin are primarily understood through its modulation of key inflammatory mediators.

Modulation of Inducible Nitric Oxide Synthase (iNOS) Activity

(-)-Isoeleutherin has been found to suppress the activity of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net This enzyme is responsible for the production of large amounts of nitric oxide (NO) during inflammatory processes. plos.orgmdpi.com Research has shown that (-)-isoeleutherin inhibits the lipopolysaccharide (LPS)-stimulated induction of NO in a dose-dependent manner, with a reported IC50 of 7.4 microM. nih.gov

The mechanism behind this inhibition involves the suppression of iNOS protein and mRNA expression. nih.gov This suppression is directly linked to the regulation of the transcription factor NF-κB. nih.gov By inhibiting NF-κB activation, (-)-isoeleutherin effectively downregulates the expression of the iNOS gene, leading to reduced NO production and thus exerting its anti-inflammatory effect. nih.govmdpi.com

| Finding | Details | Source |

| iNOS Inhibition | (-)-Isoeleutherin inhibits LPS-stimulated nitric oxide induction. | nih.gov |

| IC50 Value | 7.4 microM for NO inhibition. | nih.gov |

| Mechanism of Inhibition | Suppresses iNOS protein and mRNA expression. | nih.gov |

| Regulatory Pathway | Associated with the regulation of NF-κB transcription factor. | nih.govmdpi.com |

Immunomodulatory Research

(-)-Isoeleutherin has demonstrated selective immunomodulatory effects, particularly on T helper cell-mediated immune responses. bioscience.co.uknih.gov

Selective Modulation of T Helper Cell-Mediated Immune Responses

Studies have revealed that (-)-isoeleutherin can selectively modulate the immune responses mediated by T helper (Th) cells. frontiersin.orgjournalijdr.comnih.gov Specifically, it has been shown to enhance Th1-mediated immune responses. frontiersin.orgjournalijdr.comresearchgate.netresearchgate.net This is achieved through the selective and specific stimulation of interferon-gamma (IFNγ) production. researchgate.netresearchgate.netnih.gov

The underlying mechanism for this enhanced IFNγ production is the activation of T-bet gene transcription. frontiersin.orgjournalijdr.comresearchgate.netresearchgate.net T-bet is a key transcription factor for Th1 cell differentiation. frontiersin.org While (-)-isoeleutherin stimulates IFNγ, it does not appear to affect the production of Interleukin-2 (B1167480) (IL-2). mdpi.com This selective action highlights the specific nature of its immunomodulatory properties. The chirality and chemical structure of the naphthopyran moiety in (-)-isoeleutherin are thought to be critical for this selective modulation of T helper cell-mediated immune responses. frontiersin.orgjournalijdr.comresearchgate.netnih.gov

| Aspect | Observation | Source |

| Target Cells | T helper (Th) cells | frontiersin.orgjournalijdr.comnih.gov |

| Effect | Enhances Th1-mediated immune responses | frontiersin.orgjournalijdr.comresearchgate.netresearchgate.net |

| Cytokine Modulation | Selectively stimulates IFNγ production | researchgate.netresearchgate.netnih.gov |

| Mechanism | Activation of T-bet gene transcription | frontiersin.orgjournalijdr.comresearchgate.netresearchgate.net |

| IL-2 Production | No significant effect observed | mdpi.com |

| Structural Importance | Chirality and naphthopyran moiety are critical | frontiersin.orgjournalijdr.comresearchgate.netnih.gov |

Effects on Cytokine Production (e.g., IL-2, IFNγ)

(-)-Isoeleutherin exhibits a selective and specific modulatory effect on T helper (Th) cell-mediated immune responses, particularly concerning the production of interferon-gamma (IFNγ) and interleukin-2 (IL-2). researchgate.netnih.gov Research has shown that (-)-isoeleutherin can stimulate the production of IFNγ. researchgate.netmdpi.com This stimulatory effect is achieved through the activation of T-bet gene transcription, which in turn enhances Th1-mediated immune responses. researchgate.netnih.gov

In one study, treatment with 10 μM of (-)-isoeleutherin significantly increased IFNγ production at 24 and 48 hours after T-cell receptor (TCR) stimulation. mdpi.com This effect was observed to be dependent on the transcription factor T-bet, as the compound was more effective in wild-type Th cells compared to T-bet deficient cells. nih.gov Conversely, the same concentration of (-)-isoeleutherin did not affect the production of IL-2. mdpi.com Some studies, however, have reported that (-)-isoeleutherin can elevate levels of IL-2. researchgate.net This suggests that (-)-isoeleutherin acts as a stimulant for the Th1 immune response. nih.gov The chemical structure of (-)-isoeleutherin, specifically its 1,4-naphthoquinone (B94277) ring with an alpha-methyl group, is considered critical for its selective immunomodulatory activity. researchgate.netnih.gov

Table 1: Effect of (-)-Isoeleutherin on Cytokine Production

| Cytokine | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| IFNγ | Stimulates production | Activates T-bet gene transcription, enhancing Th1-mediated immune responses. | researchgate.netnih.govmdpi.com |

| IL-2 | No effect / Elevated levels | Did not affect production in one study, while another reported elevated levels. | researchgate.netmdpi.com |

Other Investigated Biological Activities (Mechanistic Focus)

Beyond its immunomodulatory effects, (-)-isoeleutherin has been investigated for its interaction with other key enzymes in the body.

Enzyme Inhibition Beyond Specific Pathogen Targets (e.g., Elastase)

While specific studies focusing solely on the inhibition of elastase by (-)-isoeleutherin are not prevalent in the provided search results, the broader class of naphthoquinones has been recognized for their enzyme-inhibiting properties. Elastase, a serine protease found in neutrophils, plays a role in the degradation of extracellular matrix proteins. mdpi.com The inhibition of elastase is a therapeutic target for various inflammatory conditions. biorxiv.org The mechanism of elastase inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, involving binding to an allosteric site. biorxiv.org Some inhibitors can also exhibit a mixed-type inhibition. mdpi.com

Interaction with Antioxidant Defense Enzymes (e.g., Catalase, Glutathione (B108866) Reductase, Glutathione Peroxidase)

(-)-Isoeleutherin has been shown to interact with crucial antioxidant defense enzymes, suggesting a role in modulating oxidative stress. researchgate.netnih.gov Molecular docking studies have revealed that (-)-isoeleutherin, along with its related compound eleutherin, exhibits low binding energy for catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx1). researchgate.netnih.govresearchgate.net This suggests that these enzymes are potential targets for (-)-isoeleutherin in the regulation of redox balance. researchgate.netnih.gov

In silico analyses have provided insights into the specific interactions:

Glutathione Reductase (GR): (-)-Isoeleutherin was observed to fold into the active cavity of GR, near the FAD binding site, which is important for the enzyme's catalytic activity. nih.gov

Glutathione Peroxidase (GPx1): (-)-Isoeleutherin interacts with residues in the binding cavity of GPx1, which has a slightly hydrophobic potential. nih.gov It has been shown to form hydrogen bonds with residues such as Asn75A, Gln76A, Thr147A, and Asp142B. nih.gov

Table 2: Interaction of (-)-Isoeleutherin with Antioxidant Enzymes

| Enzyme | Interaction Details | Potential Implication | Reference |

|---|---|---|---|

| Catalase (CAT) | Low binding energy observed in molecular docking studies. | Potential target for redox balance involvement. | researchgate.netnih.govresearchgate.net |

| Glutathione Reductase (GR) | Folds into the active cavity near the FAD binding site. | Modulation of redox balance. | researchgate.netnih.govresearchgate.net |

| Glutathione Peroxidase (GPx1) | Interacts with residues in the binding cavity, forming hydrogen bonds. | Involvement in redox balance. | researchgate.netnih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Isoeleutherin and Its Analogs

Elucidation of Key Pharmacophores for Biological Effects

The biological activities of (-)-Isoeleutherin are intrinsically linked to its naphthoquinone core. This chemical scaffold is a recognized pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The quinone structure is particularly important, as its ability to undergo redox cycling can generate reactive oxygen species (ROS), which is a potential mechanism for its cytotoxic and antimicrobial effects. researchgate.netmdpi.com

Molecular docking studies have been instrumental in identifying key interactions between (-)-Isoeleutherin and its biological targets, further refining the understanding of its pharmacophoric features.

Interaction with Topoisomerase II (TOPO II): (-)-Isoeleutherin and its analogs have been shown to interact with the active site of Topoisomerase II. researchgate.netnih.gov Molecular docking simulations revealed that these compounds have good complementarity within the enzyme's binding pocket, forming important hydrogen bonds with amino acid residues. researchgate.netresearchgate.netnih.gov The ability to stabilize the DNA-topoisomerase II complex is a suggested mechanism contributing to its biological effects. nih.gov

Interaction with Trypanothione Reductase (TR): In the context of its anti-leishmanial activity, (-)-Isoeleutherin has been studied for its interaction with Trypanothione Reductase (TR), a crucial enzyme in the parasite's defense against oxidative stress. nih.gov Molecular dynamics simulations have shown that (-)-Isoeleutherin can form stable and favorable interactions with TR. nih.govfrontiersin.org

These studies highlight that the key pharmacophore of (-)-Isoeleutherin involves the planar naphthoquinone system capable of specific hydrogen bonding and hydrophobic interactions within the active sites of target enzymes.

Impact of Structural Modifications on Bioactivity Profiles

Modifying the chemical structure of (-)-Isoeleutherin has a profound impact on its bioactivity and pharmacokinetic properties. Researchers have investigated numerous analogs, selected through structural similarity searches in databases like ZINC and eMolecules, to probe these effects. researchgate.netmdpi.comnih.gov

Structural alterations have been shown to influence several key parameters:

Biological Activity: Structural changes can enhance specific biological activities. Analog CP17, for instance, proved to be a more promising anti-leishmanial agent than the parent compound, exhibiting better stabilization in the active site of Trypanothione Reductase. researchgate.netnih.govfrontiersin.org

Pharmacokinetic Properties: Modifications to the (-)-Isoeleutherin structure have been shown to interfere with plasma protein binding and permeability across the blood-brain barrier. nih.govfrontiersin.org While most analogs, like the parent compound, are predicted to have high intestinal absorption, their ability to cross the blood-brain barrier can be altered. nih.govfrontiersin.org For example, only (-)-Isoeleutherin and analog CP18 were predicted to cross the barrier freely, likely due to lower molecular weight and lower binding to plasma proteins. nih.govfrontiersin.org

These findings demonstrate that targeted structural modifications can fine-tune the biological and pharmacokinetic profiles of (-)-Isoeleutherin, offering a strategy to enhance desired activities while minimizing unwanted effects.

Computational Approaches in SAR Analysis (e.g., QSAR)

Computational methods are integral to the SAR analysis of (-)-Isoeleutherin and its analogs, providing a rapid and cost-effective means to predict their properties and guide further experimental work. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are employed to correlate the chemical structures of (-)-Isoeleutherin analogs with their biological activities. mdpi.com These models use mathematical regression to predict the activity of new compounds based on physicochemical and topographical descriptors. mdpi.com This approach has been used to predict the binding of compounds to human plasma proteins. nih.gov

Molecular Docking: This technique is widely used to simulate the interaction between a ligand (like (-)-Isoeleutherin or its analogs) and a protein target. researchgate.net Software such as GOLD has been used to perform docking simulations with targets like Topoisomerase II and Trypanothione Reductase, revealing key binding interactions and helping to explain the observed biological activities. researchgate.netmdpi.comnih.gov For instance, docking studies showed that structural changes in analogs could increase their affinity for the TOPO II enzyme by increasing the number of hydrogen bonds. frontiersin.org

In Silico Prediction of Pharmacokinetics and Toxicity: Computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compounds. mdpi.comnih.gov Studies on (-)-Isoeleutherin analogs have used these methods to evaluate intestinal absorption, cell permeability, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. mdpi.comnih.govfrontiersin.org These predictions help in the early-stage filtering of compounds, selecting those with more favorable profiles (e.g., CP13, CP14, CP17) for further investigation. researchgate.netresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time. nih.gov For (-)-Isoeleutherin and its analogs, MD simulations have confirmed the stability of their binding to targets like Trypanothione Reductase, reinforcing the findings from molecular docking. researchgate.netnih.govfrontiersin.org

Together, these computational approaches provide a powerful framework for understanding the complex SAR of (-)-Isoeleutherin, accelerating the discovery of new and improved analogs.

Data Tables

Table 1: Compounds Mentioned in the Article

| Compound Name | Type |

| (-)-Isoeleutherin | Parent Compound |

| Eleutherin (B1217887) | Stereoisomer of Isoeleutherin (B2560962) |

| Eleutherol (B1195583) | Related Naphthoquinone |

| CP7 | Analog of Isoeleutherin |

| CP10 | Analog of Isoeleutherin |

| CP11 | Analog of Isoeleutherin |

| CP13 | Analog of Isoeleutherin |

| CP14 | Analog of Isoeleutherin |

| CP16 | Analog of Isoeleutherin |

| CP17 | Analog of Isoeleutherin |

| CP18 | Analog of Isoeleutherin |

| CP19 | Analog of Isoeleutherin |

| CP20 | Analog of Isoeleutherin |

| CP21 | Analog of Isoeleutherin |

Advanced Analytical Methodologies for Isoeleutherin Quantification and Detection

Chromatographic Quantification Techniques

A range of chromatographic techniques has been successfully employed for the analysis of (-)-Isoeleutherin. These methods offer high resolution and are suitable for complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of (-)-Isoeleutherin. ingentaconnect.comnih.gov Method development typically involves optimizing the separation on a C18 or RP-12 column. ingentaconnect.comnih.gov A common mobile phase consists of a gradient elution with acetonitrile (B52724) and water. ingentaconnect.comnih.gov Detection is often performed using a UV detector, with a wavelength set to 254 nm, and the column temperature is maintained around 25-40°C to ensure reproducibility. ingentaconnect.comnih.gov

Validation of these HPLC methods is crucial and demonstrates their suitability for their intended purpose. nih.gov A developed HPLC method for the simultaneous determination of isoeleutherin (B2560962), eleutherin (B1217887), and eleutherol (B1195583) was shown to be simple, rapid, and accurate, making it suitable for the quality control of herbal medicine. ingentaconnect.com

Table 1: HPLC Method Parameters for (-)-Isoeleutherin Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Phenomenex Luna C18 (250 mm×4.6 mm, 5 μm) | ingentaconnect.com |

| Mobile Phase | Acetonitrile (A) and Water (B) with linear gradient elution | ingentaconnect.com |

| Flow Rate | 1.0 mL·min⁻¹ | ingentaconnect.com |

| Detection Wavelength | 254 nm | ingentaconnect.com |

| Column Temperature | 25 °C | ingentaconnect.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

For enhanced sensitivity, particularly in biological matrices where concentrations are low, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. semanticscholar.org This technique offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. semanticscholar.orgmeasurlabs.com

A UPLC-MS/MS method was developed to determine the pharmacokinetic profile of (-)-Isoeleutherin in rats. semanticscholar.org The method utilized a C18 column with a mobile phase of acetonitrile and 0.1% (v/v) formic acid solution. semanticscholar.orgresearchgate.net Detection was achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. semanticscholar.orgresearchgate.net The precursor to product ion transition for (-)-Isoeleutherin was identified as m/z 273.1 → m/z 229.0. semanticscholar.org This highly sensitive method is suitable for detecting low-content biological samples and significantly reduces detection time. semanticscholar.org

Microchip Electrophoresis (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, has been developed as a microscale separation technique for analyzing bioactive naphthoquinones, including (-)-Isoeleutherin, from plant extracts. nih.gov MEKC is advantageous due to its high separation efficiency, short analysis time, and low consumption of samples and reagents. nih.gov

In a validated MEKC method, four compounds, including isoeleutherin, were determined in Eleutherine americana extracts. nih.gov The separation was achieved using an aqueous electrolyte solution composed of 25 mM sodium tetraborate, 50 mM sodium cholate, and 20% THF. nih.gov This technique has proven to be a practical application with results comparable to established HPLC methods. nih.gov

Capillary Electrochromatography (CEC) for Enantiomeric Separation

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and capillary electrophoresis. numberanalytics.comontosight.ai It has shown significant promise for the enantiomeric separation of eleutherin and isoeleutherin. nih.gov A method using a polymeric methacrylate-based monolith with strong cationic properties successfully baseline-separated five markers, including the two enantiomers, in under 12 minutes. nih.gov The mobile phase for this separation consisted of 3 mM ammonium (B1175870) formate (B1220265) in a mixture of acetonitrile and water, with an applied voltage of -25 kV. nih.gov

Validation Parameters for Analytical Methods

The validation of analytical methods is essential to ensure that the results are reliable, reproducible, and accurate. particle.dkwjarr.com Key parameters are assessed according to established guidelines. demarcheiso17025.com

Linearity, Sensitivity, Accuracy, and Precision

Linearity: This parameter demonstrates a direct proportionality between the concentration of the analyte and the analytical signal. particle.dk For HPLC methods quantifying (-)-Isoeleutherin, linearity has been established in concentration ranges such as 6.72-56.0 μg·mL⁻¹ with a correlation coefficient (r) of 0.9993. ingentaconnect.com A UPLC-MS/MS method showed linearity with a correlation coefficient (r) over 0.9983. semanticscholar.orgresearchgate.net

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). particle.dk For an HPLC method, the LOD for (-)-Isoeleutherin and related compounds was found to be below 0.84 µg/mL. nih.gov A highly sensitive UPLC-MS/MS method reported a lower limit of quantification (LLOQ) for isoeleutherin at 1.00 ng/mL. semanticscholar.orgresearchgate.net A MEKC method showed an LOD of 4-5 µg/mL for isoeleutherin. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. europa.eu It is often expressed as percent recovery. europa.eu For an HPLC method, the average recovery for (-)-Isoeleutherin was 98.71%. ingentaconnect.com A UPLC-MS/MS method demonstrated accuracy between 91.56% and 110.75% in plasma. semanticscholar.orgresearchgate.net The MEKC method showed a recovery of 96.5-102.7%. nih.gov

Table 2: Validation Parameters for Different Analytical Methods for (-)-Isoeleutherin

| Method | Linearity (Correlation Coefficient, r) | Sensitivity (LOD/LLOQ) | Accuracy (% Recovery) | Precision (%RSD/σrel) | Source |

|---|---|---|---|---|---|

| HPLC | 0.9993 | <0.84 µg/mL (LOD) | 98.71% | <5.68% | ingentaconnect.comnih.gov |

| UPLC-MS/MS | >0.9983 | 1.00 ng/mL (LLOQ) | 91.56 - 110.75% | <12.68% | semanticscholar.orgresearchgate.net |

| MEKC | ≥0.999 | 4-5 µg/mL (LOD) | 96.5 - 102.7% | ≤2.43% (σrel) | nih.gov |

| CEC | ≥0.997 | 2-8 µg/mL (LOD) | 97.1 - 103.5% | ≤2.21% (σrel) | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The ability to accurately detect and quantify trace amounts of (-)-isoeleutherin is crucial for research in phytochemistry and pharmacology. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of any analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. cawood.co.uknih.gov Typically, the LOD is defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. loesungsfabrik.de These values are determined during method validation and are influenced by the instrumentation, the sample matrix, and the sample preparation process. cawood.co.uk

For the analysis of (-)-isoeleutherin and related naphthoquinones, various chromatographic techniques have been developed, each with distinct sensitivity. A validated High-Performance Liquid Chromatography (HPLC) method was established for the determination of naphthoquinone derivatives, including isoeleutherin, in the bulbs of Eleutherine americana. This method demonstrated a limit of detection (LOD) below 0.84 µg/mL for isoeleutherin. nih.govresearchgate.net

To achieve higher sensitivity, particularly for pharmacokinetic studies in biological systems, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed. A UPLC-MS/MS method developed for the simultaneous determination of isoeleutherin, eleutherin, and eleutherol in rat plasma reported a lower limit of quantification (LLOQ) for isoeleutherin of 1.00 ng/mL. researchgate.net This enhanced sensitivity is essential for accurately measuring the low concentrations of the compound typically found in biological fluids and tissues following administration. semanticscholar.org The method's validation confirmed its suitability for detecting biological samples or samples with low analyte content. semanticscholar.org

The table below summarizes the reported LOD and LOQ values for (-)-isoeleutherin using different analytical methodologies.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| HPLC | (-)-Isoeleutherin | < 0.84 µg/mL | Not Reported | nih.govresearchgate.net |

| UPLC-MS/MS | (-)-Isoeleutherin | Not Reported | 1.00 ng/mL | researchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Application in Complex Biological and Plant Matrices (Excluding human clinical samples)

The quantification of (-)-isoeleutherin in complex matrices such as plant tissues and non-human biological samples is essential for quality control, phytochemical characterization, and preclinical pharmacokinetic studies. mdpi.com The development of robust analytical methods allows for the accurate measurement of the compound despite the presence of interfering substances. nih.gov

In the realm of phytochemistry, HPLC and LC-MS methods have been successfully applied to quantify (-)-isoeleutherin in its natural sources. An RP-HPLC method was validated for the analysis of naphthoquinone derivatives in the bulbs of the medicinal plant Eleutherine americana. nih.govresearchgate.net The analysis of various samples from Thailand revealed that isoeleutherin was a significant constituent, alongside the dominant compound, eleutherol. nih.govresearchgate.net Similarly, UPLC-MS/MS has been used for the metabolite profiling of Eleutherine bulbosa extracts, identifying the presence of various naphthoquinones, including isoeleutherin. japsonline.com These methods are critical for standardizing plant extracts and ensuring the consistency of bioactive components.

For preclinical research, a sensitive and specific UPLC-MS/MS method was developed and validated to investigate the pharmacokinetics and tissue distribution of isoeleutherin, eleutherin, and eleutherol in Sprague Dawley rats. researchgate.netsemanticscholar.org Following oral administration of a naphthoquinone-rich extract from Bulbus eleutherinis, the concentrations of the compounds were measured in plasma and various tissues. researchgate.netsemanticscholar.org The study successfully determined key pharmacokinetic parameters and found that the highest distribution of all three components occurred in the small intestine. researchgate.netsemanticscholar.org Such applications are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-isoeleutherin before any potential therapeutic development. Another study identified isoeleutherin in the ethanolic extract of Eleutherine plicata bulbs and evaluated its activity against Leishmania amazonensis. frontiersin.org

The table below details the application of analytical methods for the detection and quantification of (-)-isoeleutherin in various non-human biological and plant matrices.

| Matrix | Analytical Method | Purpose of Analysis | Key Findings | Source |

| Eleutherine americana Bulbs | RP-HPLC, LC-MS | Quantification of naphthoquinone derivatives | Isoeleutherin was found to be a major constituent along with eleutherin and the dominant eleutherol. | nih.govresearchgate.net |

| Eleutherine bulbosa Ethanol (B145695) Extract | UPLC-MS/MS | Metabolite profiling | Identified 32 compounds, including naphthoquinones like isoeleutherin. | japsonline.com |

| Eleutherine plicata Bulb Extract | Not specified | Isolation and bioactivity testing | Isoeleutherin was isolated and showed activity against L. amazonensis promastigotes. | frontiersin.org |

| Rat Plasma & Tissues (Small intestine, etc.) | UPLC-MS/MS | Pharmacokinetic and tissue distribution study | The method successfully quantified isoeleutherin to determine its bioavailability and distribution profile; highest concentration was found in the small intestine. | researchgate.netsemanticscholar.org |

This table is interactive. Users can sort and filter the data as needed.

Computational and in Silico Research Methodologies

Molecular Docking Studies for Protein Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (-)-Isoeleutherin, this methodology has been employed to identify potential protein targets and elucidate its mechanism of action at a molecular level.

Research has utilized molecular docking to investigate the interactions of (-)-Isoeleutherin with various protein targets. For instance, studies have explored its binding to proteins associated with antimicrobial resistance and parasitic diseases. scilit.commdpi.comnih.gov The PharmMapper server and GOLD software are examples of tools that have been used for these predictions, with subsequent verification through methods like redocking to ensure the accuracy of the predicted binding modes. scilit.commdpi.com

One notable study identified methionine aminopeptidase (B13392206) (MetAP) as a potential target for (-)-Isoeleutherin in Staphylococcus aureus. scilit.commdpi.com This interaction is thought to contribute to the compound's bacteriostatic effect by inhibiting this essential enzyme, thereby slowing bacterial growth. mdpi.com Another significant target identified through molecular docking is Trypanothione Reductase (TR), an enzyme crucial for the survival of Leishmania parasites. nih.govnih.gov Docking studies have also been conducted on Topoisomerase II, suggesting a potential mechanism for its observed genotoxic effects. nih.gov

The selection of protein targets for docking studies is often guided by the known biological activities of the compound or by screening against a library of potential protein structures. The results of these studies provide valuable insights into the potential therapeutic applications of (-)-Isoeleutherin and guide further experimental validation.

Ligand-Protein Interaction Analysis

Following the identification of potential protein targets through molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the nature and strength of the binding. This analysis focuses on identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between (-)-Isoeleutherin and the amino acid residues within the binding site of the target protein.

In the case of (-)-Isoeleutherin's interaction with methionine aminopeptidase (MetAP), specific interactions have been characterized. mdpi.com For example, Pi-Pi T-shaped interactions and an alkyl interaction with the amino acid residue HIS 76 have been observed in different conformations. mdpi.com These specific interactions suggest a higher affinity and specificity compared to the crystallographic ligand, which primarily interacts through less specific van der Waals forces. mdpi.com

Similarly, in the docking studies with Trypanothione Reductase (TR), the interactions of (-)-Isoeleutherin with key amino acid residues in the active site, such as Cys52, Cys57, His461', and Glu466', which are involved in the redox metabolism of Leishmania, have been analyzed. nih.gov The PoseView online server is a tool that has been used to visualize and analyze these interactions. nih.gov The stability of these interactions is a key determinant of the inhibitory potential of the compound.

The analysis of these interactions is fundamental for structure-activity relationship (SAR) studies, providing a rational basis for the design of more potent and selective analogs of (-)-Isoeleutherin.

Binding Affinity Prediction

Binding affinity prediction is a quantitative measure of the strength of the interaction between a ligand, such as (-)-Isoeleutherin, and its protein target. This is often expressed as a binding energy value (e.g., in kcal/mol) or a docking score. A more negative binding free energy (ΔG) value generally indicates a more stable and favorable interaction. researchgate.net

Scoring functions like GoldScore and ChemScore are commonly used within docking software to estimate the binding affinity. mdpi.com For the interaction between (-)-Isoeleutherin and methionine aminopeptidase (MetAP), molecular docking studies have shown a thermodynamically favorable and spontaneous interaction, with a negative ΔG value. mdpi.comresearchgate.net While the stability was found to be slightly less than that of the control ligand, the specific interactions of (-)-Isoeleutherin with the active site suggest a strong binding potential. mdpi.com

In studies involving Trypanothione Reductase (TR), the GoldScore scoring function was used to rank (-)-Isoeleutherin and its analogues based on their predicted binding affinity. nih.gov This allows for the selection of the most promising compounds for further investigation. nih.gov The binding free energy of the complexes can also be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which considers various energy components including electrostatic and van der Waals interactions. nih.gov

These binding affinity predictions are a critical component of in silico drug discovery, enabling the prioritization of compounds for synthesis and biological testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of ligand-protein complexes, complementing the static picture provided by molecular docking.

MD simulations have been applied to the complex of (-)-Isoeleutherin and its analogues with Trypanothione Reductase (TR) to assess the structural stability of the enzyme-ligand complex. nih.govnih.govfrontiersin.org By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation, researchers can determine if the ligand remains stably bound within the active site. frontiersin.org A stable RMSD profile over time suggests a stable binding mode. frontiersin.org

These simulations have demonstrated that (-)-Isoeleutherin forms stable and favorable interactions with TR. nih.govnih.govresearchgate.net The coordinates from the most stable configurations obtained from molecular docking are often used as the starting point for MD simulations. frontiersin.org The simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction in a dynamic environment. mdpi.com

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their potential pharmacokinetic profile. ri.se These predictions help in identifying potential liabilities and optimizing the properties of lead compounds.